molecular formula C22H16FN3O3S2 B6479011 N-(3-acetylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260918-75-9

N-(3-acetylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6479011
CAS No.: 1260918-75-9
M. Wt: 453.5 g/mol
InChI Key: FHQKLCXYSPWTEF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core, a 2-fluorophenyl substituent at position 3, and a sulfanyl-linked acetamide group bearing a 3-acetylphenyl moiety. Thienopyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases or enzymes involved in nucleotide metabolism . The 2-fluorophenyl group may enhance lipophilicity and binding affinity, while the sulfanyl-acetamide linker provides conformational flexibility for target engagement.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3S2/c1-13(27)14-5-4-6-15(11-14)24-19(28)12-31-22-25-17-9-10-30-20(17)21(29)26(22)18-8-3-2-7-16(18)23/h2-11H,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQKLCXYSPWTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings on its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20F1N3O1S1C_{23}H_{20}F_{1}N_{3}O_{1}S_{1} with a molecular weight of approximately 425.5 g/mol. The compound features a thienopyrimidine core structure, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar thienopyrimidine structures often exhibit antitumor and antioxidant activities. The proposed mechanisms include:

  • Inhibition of Kinases : Thienopyrimidines are known to inhibit various kinases involved in cell proliferation and survival pathways.
  • Antioxidant Activity : These compounds may reduce oxidative stress in cells by scavenging free radicals or modulating antioxidant enzymes.

Anticancer Activity

A study highlighted the anticancer potential of thienopyrimidine derivatives, including those structurally related to this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Cell LineIC50 (µM)Mechanism of Action
MV4-11 (Leukemia)0.3Inhibition of MEK1/2 kinases
MOLM13 (Leukemia)1.2Induction of apoptosis
A375 (Melanoma)14G0/G1 cell cycle arrest

Antioxidant Activity

In another investigation involving thieno[2,3-c]pyrazole compounds, similar derivatives exhibited protective effects against oxidative damage in erythrocytes exposed to toxic agents.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound12 ± 1.03

Case Studies

  • Case Study on Anticancer Effects : A multicellular spheroid model was utilized to assess the efficacy of this compound. Results indicated a marked reduction in spheroid growth compared to controls, suggesting strong antitumor activity.
  • Antioxidant Efficacy in Aquatic Species : Research on the impact of this compound on the African catfish (Clarias gariepinus) showed that it mitigated erythrocyte malformations induced by environmental toxins, reinforcing its potential as an antioxidant agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core features with several heterocyclic acetamide derivatives. Key structural and functional comparisons are summarized below:

Table 1: Structural and Functional Comparison of Thienopyrimidine-Based Acetamides

Compound Name Core Structure Substituent on Heterocycle Acetamide Group Reported Activity Reference
N-(3-acetylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine 2-fluorophenyl N-(3-acetylphenyl) Not explicitly reported -
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine 4-chlorophenyl N-(2-trifluoromethylphenyl) Potential kinase inhibition
N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Chromeno[2,3-d]pyrimidine 4-methoxyphenyl N-(3-chlorophenyl) Antimicrobial (inferred)
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolopyrimidine None (fused triazole) N-phenyl Anti-inflammatory (inferred)

Key Observations:

Substituent Effects on Heterocycle :

  • The 2-fluorophenyl group in the target compound may improve metabolic stability compared to 4-chlorophenyl () or 4-methoxyphenyl () analogs, as fluorination often reduces oxidative degradation .
  • Electron-withdrawing groups (e.g., -CF₃ in ) on the acetamide’s phenyl ring can enhance binding to hydrophobic enzyme pockets .

Core Heterocycle Modifications: Thieno[3,2-d]pyrimidines (target compound, ) exhibit planar geometries suitable for intercalation or π-π stacking, whereas chromeno-pyrimidines () have extended conjugated systems that may alter solubility .

Biological Activity Trends: Sulfanyl-acetamide derivatives with aromatic substituents (e.g., 3-chlorophenyl in ) show promise in antimicrobial assays, likely due to membrane disruption .

Physicochemical Comparison:

  • Thermal Stability : Melting points for analogous compounds range from 174–176°C () to 302–304°C (), suggesting the target compound may exhibit moderate thermal stability .

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